N-Acetyl Fluvoxamine Acid
Description
Properties
CAS No. |
88699-87-0 |
|---|---|
Molecular Formula |
C16H19F3N2O4 |
Molecular Weight |
360.33 g/mol |
IUPAC Name |
(5Z)-5-(2-acetamidoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid |
InChI |
InChI=1S/C16H19F3N2O4/c1-11(22)20-9-10-25-21-14(3-2-4-15(23)24)12-5-7-13(8-6-12)16(17,18)19/h5-8H,2-4,9-10H2,1H3,(H,20,22)(H,23,24)/b21-14- |
InChI Key |
AKWQMVCHHIIRDB-STZFKDTASA-N |
SMILES |
CC(=O)NCCON=C(CCCC(=O)O)C1=CC=C(C=C1)C(F)(F)F |
Isomeric SMILES |
CC(=O)NCCO/N=C(/CCCC(=O)O)\C1=CC=C(C=C1)C(F)(F)F |
Canonical SMILES |
CC(=O)NCCON=C(CCCC(=O)O)C1=CC=C(C=C1)C(F)(F)F |
Synonyms |
(E)-δ-[[2-(Acetylamino)ethoxy]imino]-4-(trifluoromethyl)benzenepentanoic Acid; |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of Fluvoxamine Base
Fluvoxamine is synthesized via a multi-step process starting from 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one oxime (Formula III). Key steps include:
Step 2: Acetylation of Fluvoxamine
The ethoxyamine group in fluvoxamine is acetylated using standard reagents:
Hypothetical Reaction Scheme:
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Chromatographic Methods
-
HPLC : Reverse-phase columns (C18) with UV detection at 254 nm for purity analysis.
-
Gas Chromatography : Employed for plasma concentration measurements of fluvoxamine and metabolites.
Challenges and Optimization
-
Selectivity : Avoiding over-acetylation of secondary amines requires controlled stoichiometry.
-
Yield : Metabolic pathways yield <10% this compound, necessitating synthetic routes for higher output.
-
Purification : Silica gel chromatography is critical to separate acetylated products from unreacted fluvoxamine .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl Fluvoxamine Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to yield corresponding reduced forms.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the acetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Psychiatric Disorders
N-Acetyl Fluvoxamine Acid retains the pharmacological properties of fluvoxamine while potentially offering enhanced bioavailability or reduced side effects. Its applications in psychiatry include:
- Treatment of OCD : Fluvoxamine is one of the first SSRIs approved for OCD treatment and has shown significant improvement rates in clinical trials .
- Management of SAD : Studies indicate that fluvoxamine effectively reduces anxiety symptoms associated with social interactions .
- Pediatric Use : It has been approved for use in children and adolescents with anxiety disorders, demonstrating safety and efficacy in younger populations .
COVID-19 Treatment
Recent studies have investigated the use of fluvoxamine as a potential treatment for COVID-19. Research indicates that it may reduce the severity of symptoms and lower the risk of hospitalization among patients with mild to moderate disease. Specific findings include:
- A study showed that patients treated with fluvoxamine had a significantly lower rate of emergency department visits compared to those receiving a placebo .
- Observational studies suggested that fluvoxamine treatment was associated with reduced mortality rates among hospitalized COVID-19 patients .
Inflammation and Oxidative Stress
Research has highlighted fluvoxamine's potential role in mitigating oxidative stress and inflammation, which are implicated in various psychiatric disorders. Studies have demonstrated that fluvoxamine can help restore the oxidant-antioxidant balance and reduce inflammatory cytokines, suggesting its utility beyond traditional psychiatric applications .
Case Studies and Clinical Trials
| Study | Population | Intervention | Outcome |
|---|---|---|---|
| Reis et al. (2022) | High-risk COVID-19 patients | Fluvoxamine (100 mg twice daily) vs. placebo | Lower proportion needing emergency care |
| Seo et al. (2022) | Mild/moderate COVID-19 patients | Fluvoxamine (50 mg initially, then 100 mg twice daily) vs. placebo | No significant difference in clinical outcomes |
| Bramante et al. (2022) | COVID-19 patients | Fluvoxamine (50 mg twice daily) vs. placebo | No prevention of primary events like hospitalization |
Mechanism of Action
The mechanism of action of N-Acetyl Fluvoxamine Acid is closely related to its parent compound, fluvoxamine. Fluvoxamine inhibits the reuptake of serotonin by blocking the serotonin transporter, thereby increasing serotonin levels in the synaptic cleft . Additionally, fluvoxamine acts as an agonist for the sigma-1 receptor, which modulates inflammation and has neuroprotective effects . The exact mechanism of this compound is still under investigation, but it is believed to share similar pathways.
Comparison with Similar Compounds
Metabolites of Fluvoxamine
Fluvoxamine metabolism generates nine identifiable metabolites , with the following being pharmacologically relevant:
*Combined excretion of fluvoxamine acid and its N-acetylated form .
Key Findings :
Structural Comparison :
Functional Analogues in ER Stress Modulation
Both compounds reduce leptin resistance, but celastrol acts via direct ER stress inhibition, while fluvoxamine targets sigma-1 receptors (Sig-1R) .
Biological Activity
N-Acetyl Fluvoxamine Acid (NAFA) is a metabolite of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of obsessive-compulsive disorder (OCD) and depression. This compound has garnered attention not only for its antidepressant properties but also for its potential roles in neuroprotection and anti-inflammatory responses. This article provides a comprehensive overview of the biological activity of NAFA, supported by data tables, case studies, and detailed research findings.
Fluvoxamine, and by extension NAFA, exerts its effects primarily through the inhibition of serotonin reuptake at the neuronal membrane. This action enhances serotonergic neurotransmission, which is critical in mood regulation. Additionally, fluvoxamine has a high affinity for the sigma-1 receptor (S1R), which is involved in neuroprotection and modulation of inflammatory responses. The agonism of S1R by fluvoxamine has been shown to potentiate nerve growth factor-induced neurite outgrowth, indicating potential neuroprotective effects .
Biological Effects
- Neuroprotective Properties :
-
Energy Metabolism :
- Research indicates that fluvoxamine alters the activity of various enzymes involved in energy metabolism within the brain. A study conducted on rats demonstrated that prolonged administration of fluvoxamine at different dosages affected the activities of key Krebs cycle enzymes and mitochondrial complexes .
Enzyme Effect on Activity (60 mg/kg) Brain Region Citrate Synthase Decreased Cerebellum, Hippocampus Malate Dehydrogenase Decreased Prefrontal Cortex Succinate Dehydrogenase Increased Cerebral Cortex Creatine Kinase Increased Various Regions - Inflammatory Response :
Case Studies
- COVID-19 Treatment : A small double-blind, placebo-controlled study indicated that fluvoxamine could prevent clinical deterioration in patients with mild COVID-19. The proposed mechanism involves its anti-inflammatory properties mediated through S1R activation .
- Obsessive-Compulsive Disorder : In clinical settings, fluvoxamine has demonstrated effectiveness in reducing symptoms of OCD. Its mechanism may involve both serotonergic modulation and anti-inflammatory pathways that contribute to symptom relief .
Research Findings
A review of literature highlights several critical findings regarding NAFA and its parent compound:
- S1R Activation : Studies suggest that fluvoxamine's strong activity at S1R could lead to significant neuroprotective outcomes by modulating both innate and adaptive immune responses .
- Metabolic Effects : The metabolic impact observed with fluvoxamine administration includes alterations in energy metabolism enzymes, which could have implications for understanding its therapeutic effects in mood disorders .
Q & A
Q. How is N-Acetyl Fluvoxamine Acid identified and quantified in pharmacokinetic studies?
this compound, a metabolite of the antidepressant fluvoxamine, is typically analyzed using liquid chromatography-mass spectrometry (LC-MS). Methodological protocols must include validation for specificity, sensitivity, and reproducibility. Detailed descriptions of column chemistry, mobile phase composition, and internal standards (e.g., deuterated analogs) are critical. For instance, reagents like potassium ferrocyanide or TCEP may be used in sample preparation to stabilize metabolites . Calibration curves should cover physiologically relevant concentrations (e.g., 1–1000 ng/mL), with quality controls to ensure accuracy.
Q. What metabolic pathways lead to the formation of this compound from fluvoxamine?
Fluvoxamine undergoes hepatic metabolism via oxidative demethylation (yielding fluvoxamine acid) followed by N-acetylation to form this compound. Cytochrome P450 enzymes (e.g., CYP2D6) mediate the initial step, while acetyltransferases catalyze the acetylation. Radiolabeled studies show that ~60% of absorbed fluvoxamine is metabolized into fluvoxamine acid and its N-acetyl derivative . Researchers should consider inter-individual variability in CYP2D6 activity when designing metabolic studies.
Q. What safety protocols are essential for handling this compound in laboratory settings?
Handling requires adherence to hazard controls:
- Engineering controls : Use fume hoods or closed systems to prevent inhalation or skin contact.
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Emergency measures : Install safety showers and eyewash stations. Acute toxicity data are limited, so treat the compound as hazardous until further characterization .
Advanced Research Questions
Q. How does this compound influence the pharmacokinetic interpretation of fluvoxamine in clinical trials?
As a major metabolite, its accumulation may alter fluvoxamine’s apparent half-life or volume of distribution. Pharmacokinetic models should account for metabolite clearance rates and potential enterohepatic recirculation. Studies must differentiate between parent drug and metabolite concentrations using validated analytical methods. For example, fluvoxamine acid exhibits weak serotonin transporter (SERT) inhibition (1–2 orders of magnitude weaker than fluvoxamine), but the N-acetyl derivative’s activity remains uncharacterized, necessitating receptor-binding assays .
Q. What analytical challenges arise in distinguishing this compound from structurally related impurities during drug formulation?
Impurity profiling requires high-resolution LC-MS/MS with orthogonal separation techniques (e.g., HILIC or chiral columns). Key challenges include:
- Co-elution : Structural analogs like N-(2-Succinyl) Fluvoxamine may share similar retention times.
- Fragmentation patterns : Use tandem MS to identify unique product ions (e.g., m/z transitions specific to the acetyl group).
- Method validation : Ensure specificity via spike-recovery experiments with impurity standards .
Q. How can researchers resolve contradictions in reported metabolite ratios across fluvoxamine studies?
Discrepancies in metabolite proportions (e.g., 60% vs. lower values in some cohorts) may stem from genetic polymorphisms (e.g., CYP2D6 poor metabolizers) or analytical variability. Mitigation strategies include:
Q. What role does this compound play in drug-drug interaction studies?
As a substrate for acetyltransferases, it may compete with other drugs undergoing acetylation (e.g., isoniazid). In vitro assays using human liver microsomes or hepatocytes can quantify inhibition/induction of acetylation pathways. Researchers should monitor changes in metabolite ratios when co-administering fluvoxamine with acetyltransferase inhibitors (e.g., caffeine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
